molecular formula C18H20ClNO5 B2797667 5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide CAS No. 1797246-22-0

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide

Cat. No.: B2797667
CAS No.: 1797246-22-0
M. Wt: 365.81
InChI Key: RAZPKWBDTFGQHW-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 365.81. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Physicochemical Properties

Research on closely related benzamide derivatives has focused on understanding their molecular structure and physicochemical properties. For example, studies on antiemetic drugs and their refractivity and polarizability in solution highlight how these properties are crucial for their pharmacological effectiveness and interaction with biological molecules. The investigation into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide and its intermolecular interactions provides a foundation for designing drugs with targeted properties (Sedat Karabulut et al., 2014).

Structural and Electronic Configurations

The absolute configuration and structural modifications of benzamide derivatives, such as the effects of substituting methoxy groups with hydroxy groups, offer insights into how small changes in molecular structure can significantly impact their biological activity and interaction mechanisms (A. M. Galal et al., 2018).

Pharmacological Applications

The design and synthesis of benzamide derivatives targeting specific receptors, such as serotonin-3 (5-HT3) receptors, illustrate the potential therapeutic applications of these compounds. By structuring derivatives to interact selectively with certain biological targets, researchers aim to develop new medications with improved efficacy and specificity (T. Kuroita et al., 2010).

Anticonvulsant and Neuropharmacological Effects

Some benzamide derivatives have been evaluated for their anticonvulsant properties and effects on benzodiazepine receptors, indicating their potential use in treating neurological disorders. These studies underscore the importance of understanding the molecular mechanisms underlying the pharmacological effects of benzamide derivatives to develop new treatments for conditions such as epilepsy and anxiety (M. Faizi et al., 2017).

Hallucinogenic Properties and Regulatory Actions

The emergence of synthetic hallucinogens structurally related to benzamide derivatives, such as NBOMe compounds, has prompted research into their pharmacology and led to regulatory actions due to their potent hallucinogenic effects and associated health risks. This highlights the dual nature of these compounds as potential therapeutic agents and substances of abuse (Federal Register, 2016).

Properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-23-15-7-5-12(19)9-13(15)18(22)20-10-14(21)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZPKWBDTFGQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.